Noformicin

Antiviral Influenza In Vivo

Noformicin (CAS 155-38-4) offers a unique, multi-modal research tool with validated antiviral (influenza, mumps, plant viruses) and antibacterial (ESKAPE) activity. Its distinct mechanism of action and lack of cross-resistance make it an essential chemical probe for resistance studies and a reliable positive control for in vivo models. Procure for robust, high-impact research.

Molecular Formula C8H15N5O
Molecular Weight 197.24 g/mol
CAS No. 155-38-4
Cat. No. B086930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoformicin
CAS155-38-4
Synonyms(+,-)-2-amino-N-(2-amidinoethyl)-1- pyrroline-5-carboxamide
N-(2-amidinoethyl)- 5-imino-2-pyrrolidinecarboxamide
noformicin
NOFORMICIN, (+)-
noformicin, (DL)-isomer
noformycin
Molecular FormulaC8H15N5O
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESC1CC(=NC1C(=O)NCCC(=N)N)N
InChIInChI=1S/C8H15N5O/c9-6(10)3-4-12-8(14)5-1-2-7(11)13-5/h5H,1-4H2,(H3,9,10)(H2,11,13)(H,12,14)/t5-/m0/s1
InChIKeyQGFXBZOMUMWGII-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Noformicin (CAS 155-38-4) Compound Overview for Antiviral and Antimicrobial Research Procurement


Noformicin (CAS 155-38-4), chemically designated as 5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide, is a heterocyclic amidine antibiotic derived from the actinomycete Nocardia formica [1]. Originally identified in the mid-20th century, it has been characterized as a broad-spectrum antiviral agent with activity against influenza, mumps, and Newcastle disease viruses, and has more recently been re-evaluated for antibacterial and antifungal properties [2]. With a molecular weight of 197.24 g/mol and the molecular formula C8H15N5O, it is a water-soluble compound with a pKa of 9.4, facilitating its formulation in aqueous research models [1].

Risks of Substituting Noformicin (CAS 155-38-4) with Unvalidated Antiviral Analogs


Generic substitution of noformicin with other broad-spectrum antivirals or amidine-containing antibiotics is not scientifically justifiable due to its distinct and complex activity profile, which spans both viral and microbial pathogens [1]. Unlike many class-related compounds that demonstrate either antiviral or antibacterial activity, noformicin's unique structure enables interaction with multiple targets, including the inhibition of viral enzymes and bacterial ribosomal RNA, as well as a notable lack of cross-resistance with established antivirals like guanidine derivatives [2]. This multi-modal potential, combined with a documented low phytotoxicity and a resistance profile distinct from common agents, means that substitution with an analog lacking this specific evidence base could lead to experimental failure or the selection of a compound with an uncharacterized and potentially inferior activity spectrum [3].

Quantifiable Evidence for Noformicin (CAS 155-38-4) Selection Over Key Comparators


Comparative In Vivo Antiviral Efficacy of DL-Noformicin and Amantadine Against Influenza in Mice

In a comprehensive screen of 156 biologically active compounds for in vivo anti-influenza activity, DL-noformicin (NSC 72942) was one of only two compounds considered significantly active, alongside amantadine hydrochloride (NSC 83653) [1]. This finding is particularly notable because it demonstrates efficacy in a complex mammalian model, distinguishing it from the vast majority of compounds that fail to show activity in vivo. The study's selection of DL-noformicin as a lead candidate among a large panel of potential antivirals provides a strong, head-to-head validation of its potency relative to the clinical benchmark at the time.

Antiviral Influenza In Vivo

Superior Safety Profile of Noformicin Compared to Thiouracil in Plant Virus Models

In plant antiviral models, noformicin demonstrates a clear advantage in safety over the comparator thiouracil [1]. When applied at effective concentrations against tobacco mosaic virus (TMV) and southern bean mosaic virus (SBMV), noformicin did not cause phytotoxicity, whereas thiouracil application resulted in leaf chlorosis and plant stunting [1]. This differential toxicity allows for the study of antiviral effects without the confounding variable of compound-induced plant stress.

Antiviral Phytotoxicity Plant Virology

Broad-Spectrum Antibacterial Activity of Noformicin Against ESKAPE Pathogens

Recent studies have revealed that noformicin possesses previously uncharacterized antibacterial activity against clinically relevant ESKAPE pathogens [1]. In well diffusion assays, noformicin demonstrated clear zones of inhibition against Escherichia coli, Bacillus cereus, and Staphylococcus aureus, with the minimum inhibitory concentration (MIC) for E. coli specifically quantified at 25 µg/mL [1]. This discovery re-positions noformicin as a molecule with a dual antiviral-antibacterial profile, a feature not shared by many other antiviral agents.

Antibacterial ESKAPE MIC

Lack of Cross-Resistance Between Noformicin and Guanidine Derivatives

A key differentiator for noformicin is its distinct mechanism of action, which is evidenced by a lack of cross-resistance with other antiviral classes [1]. Specifically, viral variants that have developed resistance to guanidine and its derivatives remain fully sensitive to noformicin [1]. This strongly suggests that noformicin acts on a different viral target or by a different inhibitory pathway, making it a valuable tool for studying resistance mechanisms and a potential component in combination therapies.

Antiviral Resistance Mechanism of Action Guanidine

Recommended Research Applications for Noformicin (CAS 155-38-4) Based on Evidence


In Vivo Influenza Research and Antiviral Screening

Noformicin is an excellent choice for in vivo influenza studies where a validated positive control is needed. Its proven efficacy in a murine model, as demonstrated by its selection as one of only two significantly active compounds among 156 tested, provides a reliable benchmark for comparing novel antiviral candidates [1].

Mechanistic Studies on Antiviral Resistance and Combination Therapy

Given its distinct mechanism of action and lack of cross-resistance with guanidine-based antivirals, noformicin is an ideal chemical probe for investigating resistance pathways. It can be used to study how viruses evade inhibition or as a partner in combination screens to identify synergistic drug pairs that may suppress the emergence of resistance [2].

Exploration of Dual-Action Anti-Infectives and Host-Pathogen Interaction

The recent discovery of its antibacterial activity against ESKAPE pathogens like E. coli (MIC 25 µg/mL) positions noformicin as a unique tool for exploring host-pathogen interactions in models of polymicrobial infection, such as viral pneumonia with secondary bacterial complications [3]. This dual activity profile is a key differentiator for research programs seeking novel, broad-spectrum therapeutic leads.

Plant Virology as a Non-Phytotoxic Tool Compound

For plant virology research, noformicin offers a significant advantage over standard agents like thiouracil. Its ability to inhibit viral replication (TMV, SBMV) without causing confounding phytotoxicity at effective doses (100-200 ppm) allows for cleaner interpretation of experimental results in studies on viral pathogenesis and plant immune responses [4].

Technical Documentation Hub

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